molecular formula C9H13ClN2O2 B13303977 Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride

Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride

Cat. No.: B13303977
M. Wt: 216.66 g/mol
InChI Key: JKKZZHZYIAACCE-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride: is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂. It is a derivative of benzoic acid and contains a hydrazine functional group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride typically involves the reaction of methyl 5-nitro-2-methylbenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoates or hydrazones.

Scientific Research Applications

Chemistry: Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hydrazones and Schiff bases, which are important in coordination chemistry and catalysis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its hydrazine group can be modified to create derivatives with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Methyl 5-nitro-2-methylbenzoate: A precursor in the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride.

    Methyl 5-amino-2-methylbenzoate: A reduced form of the compound with an amino group instead of a hydrazine group.

    Methyl 5-hydrazinylbenzoate: A similar compound without the methyl group on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methyl and hydrazine groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various chemical and biological applications.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 5-hydrazinyl-2-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;/h3-5,11H,10H2,1-2H3;1H

InChI Key

JKKZZHZYIAACCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(=O)OC.Cl

Origin of Product

United States

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